molecular formula C11H10N2O2S2 B3872178 3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3872178
M. Wt: 266.3 g/mol
InChI Key: WUFMWXIYHHAODI-WUXMJOGZSA-N
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Description

The compound “3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic compound . It is a type of Schiff base, which are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . Schiff bases are known for their ease of preparation, diverse structural and physico-chemical characteristics, metal binding affinity, and pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of an aldehyde or ketone with a primary amine . For instance, a Schiff base can be obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid . The compounds are synthesized under mild reaction conditions in the presence of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a metal ion bound to two singly deprotonated Schiff base bridging ligands . These ligands form a chelation environment and a coordination sphere with a disordered octahedral geometry .


Chemical Reactions Analysis

Schiff bases are versatile organic precursors for the synthesis of a wide variety of complex molecules/intermediates . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .

Mechanism of Action

While the specific mechanism of action for “3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one” is not mentioned in the retrieved documents, Schiff bases and their metal complexes have been proved very effective as catalysts in several biological systems . They also exhibit exceptional antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties .

Future Directions

Thiazolidin-4-ones, which include “3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one”, are an important scaffold in medicinal chemistry . They have potential for the development of new small molecules with biological activity . Future research may focus on optimizing the structure of thiazolidin-4-one derivatives to create more efficient drug agents .

Properties

IUPAC Name

3-[(E)-(4-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-15-9-4-2-8(3-5-9)6-12-13-10(14)7-17-11(13)16/h2-6H,7H2,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFMWXIYHHAODI-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

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